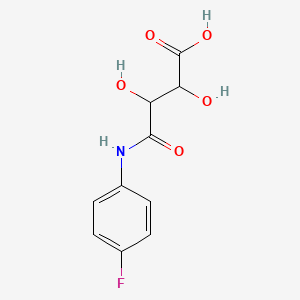

(-)-4'-Fluorotartranilic acid

Descripción

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality plays a pivotal role in the biological activity of many compounds. In the pharmaceutical industry, it is well-established that the different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological and toxicological effects. nih.gov One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. libretexts.org This understanding has led to a significant shift towards the development of single-enantiomer drugs, a strategy often referred to as a "racemic switch," to improve efficacy and safety. bohrium.comucj.org.ua It is estimated that over half of all currently used drugs are chiral compounds. nih.gov

Similarly, in the agrochemical sector, the chirality of pesticides, herbicides, and fungicides can dramatically influence their effectiveness and environmental impact. chiralpedia.comacs.org Often, only one enantiomer is responsible for the desired pesticidal activity, while the other may be less active or contribute to environmental persistence and non-target toxicity. chiralpedia.com The use of single-enantiomer agrochemicals can lead to reduced application rates, higher efficiency, and a smaller ecological footprint. chiralpedia.comresearchgate.net Approximately 30% of modern agrochemicals possess stereogenic centers, highlighting the importance of chirality in this industry. researchgate.net

Overview of Fluorine in Organic Molecules and its Impact on Chemical Reactivity

The introduction of fluorine into organic molecules can profoundly alter their physical and chemical properties. chinesechemsoc.org Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. chinesechemsoc.orgwikipedia.org This high bond strength contributes to the increased thermal and chemical stability of fluorinated compounds. wikipedia.org

The presence of fluorine can influence a molecule's:

Metabolic stability: The C-F bond is often resistant to metabolic cleavage, which can prolong the biological half-life of a drug. chinesechemsoc.org

Lipophilicity: Fluorination can increase a molecule's lipophilicity, affecting its ability to cross cell membranes. chinesechemsoc.org

Acidity: The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups.

Conformation and Binding: The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance, yet its electronic effects can alter the molecule's preferred conformation and its binding affinity to biological targets. chinesechemsoc.org

These "fluorine effects" are strategically utilized by medicinal chemists to fine-tune the properties of drug candidates. pen2print.orgrsc.org An estimated 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Structural Context: Tartranilic Acid and its Derivatives

(-)-4'-Fluorotartranilic acid belongs to the family of tartranilic acids, which are derivatives of tartaric acid. jst.go.jp

Relationship to Tartaric Acid Derivatives

Tartaric acid is a naturally occurring dicarboxylic acid found in many fruits, most notably grapes. wikipedia.org It possesses two stereogenic centers, leading to the existence of different stereoisomers. wikipedia.org Tartranilic acids are formed by the reaction of tartaric acid or its anhydride (B1165640) with an aniline (B41778) derivative, creating an amide linkage. smolecule.comresearchgate.net In the case of this compound, the aniline used is 4-fluoroaniline (B128567). The core structure retains the dihydroxy dicarboxylic acid backbone of tartaric acid. smolecule.comcymitquimica.com

Importance of Stereo-Defined Centers in Tartranilic Acid Frameworks

The tartaric acid core of tartranilic acids provides a rigid and predictable stereochemical framework. researchgate.net The two adjacent stereogenic centers, each bearing a hydroxyl group, create a specific three-dimensional arrangement. smolecule.com This well-defined stereochemistry is crucial for its applications, particularly as a chiral resolving agent. libretexts.orglibretexts.org Chiral resolving agents are enantiomerically pure compounds used to separate racemic mixtures into their individual enantiomers by forming diastereomeric salts that have different physical properties, such as solubility, allowing for their separation. libretexts.orgwikipedia.org The specific spatial orientation of the functional groups in this compound allows it to interact differently with the two enantiomers of a racemic compound, facilitating their separation. libretexts.org

Historical Context of Asymmetric Synthesis and Chiral Reagents

The field of asymmetric synthesis, which aims to create a specific enantiomer of a chiral product, has a rich history dating back to the 19th century. researchgate.netresearchgate.net Louis Pasteur's pioneering work in 1848, where he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, laid the foundation for stereochemistry. nih.govwikipedia.org

The development of chiral reagents and catalysts has been a cornerstone of modern organic chemistry. chiralpedia.com Initially, resolutions were performed by forming diastereomeric salts with naturally occurring chiral compounds like tartaric acid. libretexts.orgwikipedia.org Over time, a wide array of chiral auxiliaries, reagents, and catalysts have been developed to achieve high levels of enantioselectivity in chemical reactions. wikipedia.orgtcichemicals.com These advancements have been recognized with Nobel Prizes and are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. chiralpedia.com The use of compounds like this compound as chiral resolving agents is a direct legacy of this long history of innovation in asymmetric synthesis. google.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 238401-54-2 sigmaaldrich.comaablocks.comapolloscientific.co.uk |

| Molecular Formula | C10H10FNO5 cymitquimica.comaablocks.com |

| Molecular Weight | 243.19 g/mol cymitquimica.comaablocks.com |

| IUPAC Name | (2S,3S)-4-(4-fluoroanilino)-4-oxo-2,3-dihydroxybutanoic acid sigmaaldrich.com |

| Synonyms | 4'-Fluorotartranilic acid sigmaaldrich.com |

Research Findings on this compound

This compound is primarily utilized as a chiral resolving agent in organic synthesis. Its efficacy stems from its ability to form diastereomeric salts with racemic compounds, particularly amines. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

A notable application is in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. In the manufacturing process, this compound's counterpart, (R,R)-4-chlorotartranilic acid, is used to resolve a racemic amine intermediate. google.com This resolution step is crucial for obtaining the desired enantiomerically pure (S)-isomer of the intermediate, which is then converted to Apremilast. google.com The efficiency of this resolution is high, and interestingly, it does not require a full molar equivalent of the resolving agent. google.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDAGSYSBWTSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372105, DTXSID301194225 | |

| Record name | SBB017827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886495-34-7, 238401-54-2 | |

| Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886495-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB017827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chirality and Stereochemical Aspects in the Context of 4 Fluorotartranilic Acid

Principles of Asymmetric Induction

The introduction of chirality into a molecule can be achieved through several distinct strategies, broadly categorized by the origin of the chiral influence.

Internal asymmetric induction occurs when a pre-existing chiral center within the substrate molecule dictates the stereochemical outcome at a new stereocenter being formed. nih.gov This chiral center is covalently bonded to the reactive center and remains part of the molecule throughout the reaction. The starting materials for such syntheses are often sourced from the "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids or sugars. wikipedia.org The fixed spatial arrangement of the substituents around the existing stereocenter creates a sterically and electronically differentiated environment, forcing an incoming reagent to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

External asymmetric induction is the most economically desirable method, where chirality is introduced in the transition state of a reaction through a substoichiometric amount of a chiral catalyst or a chiral ligand complexed to a metal. nih.gov The chiral catalyst creates a transient, asymmetric environment around the substrate, lowering the activation energy for the pathway leading to one enantiomer over the other. taltech.ee This approach is highly efficient as a single molecule of the catalyst can generate a large number of chiral product molecules. taltech.ee The design of effective chiral ligands that can precisely control the stereochemical outcome is a central focus of modern asymmetric catalysis. rsc.org

Stereocontrol Mechanisms in Reactions Involving Tartranilic Acid Derivatives

While (-)-4'-Fluorotartranilic acid is primarily documented as a chiral resolving agent for separating racemic mixtures by forming diastereomeric salts, its parent structure, tartaric acid, is a quintessential building block from the chiral pool. core.ac.ukgoogle.comonyxipca.com Derivatives of tartaric acid, such as its amides (tartramides) and imides (tartrimides), which are structurally analogous to tartranilic acids, are extensively used to exert stereocontrol in asymmetric reactions. researchgate.net

In substrate-controlled reactions, the inherent chirality of a tartaric acid-derived framework is used to direct the stereochemistry of subsequent transformations. The two stereogenic centers in the tartaric acid backbone create a rigid and predictable conformational bias. researchgate.net This inherent structural information can be used to synthesize more complex chiral molecules with high diastereoselectivity.

For example, the synthesis of C2-symmetric bimorpholines, which are valuable chiral ligands, can be achieved starting from an (R,R)-tartaric acid ester. taltech.ee The synthetic pathway involves introducing nitrogen functionalities and performing cyclization steps. The stereochemistry of the final bimorpholine product is directly controlled by the absolute configuration of the starting tartaric acid derivative, demonstrating a powerful application of substrate control. taltech.ee Similarly, tartrimides are valuable precursors for creating enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines, which serve as chiral ligands and sources for other chiral compounds. researchgate.net In these cases, the stereocenters of the tartaric acid core dictate the facial selectivity of reactions, ensuring the desired stereochemical outcome in the final products.

The C2-symmetric scaffold of tartaric acid makes it an ideal starting material for the design of chiral ligands used in external asymmetric induction. nih.gov By modifying the carboxylic acid and hydroxyl groups, a diverse array of ligands can be synthesized. Tartranilic acid derivatives, with their combination of amide, hydroxyl, and carboxylic acid functionalities, fit within this design paradigm.

A pertinent example is the synthesis of chiral ligands from L-tartaric acid for use in the asymmetric addition of organozinc reagents to prochiral carbonyl compounds. In one study, a chiral diamine was synthesized from L-tartaric acid and subsequently converted into a tosylated ligand. researchgate.net This ligand was then used to catalyze the addition of diethylzinc (B1219324) to various aldehydes and ketones.

The effectiveness of such a ligand, derived from a tartaric acid framework, is demonstrated in the asymmetric addition of diethylzinc to p-chlorobenzaldehyde. The results highlight how reaction parameters, in conjunction with the chiral ligand, influence stereoselectivity.

| Entry | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 5 | Toluene (B28343) | 20 | 90 | 56 |

| 2 | 10 | Toluene | 20 | 92 | 57 |

| 3 | 10 | Hexane | 20 | 85 | 48 |

| 4 | 10 | Et₂O | 20 | 92 | 50 |

| 5 | 10 | CH₂Cl₂ | 20 | 78 | 43 |

| 6 | 10 | Toluene | 0 | 91 | 54 |

As shown in the table, the chiral ligand, synthesized from a tartaric acid precursor, successfully induces asymmetry in the reaction, achieving up to 57% enantiomeric excess. researchgate.net The data illustrates that subtle changes in reaction conditions, such as solvent and temperature, can modulate both the yield and the degree of stereochemical control, which is a hallmark of externally catalyzed asymmetric reactions. This approach, designing ligands from readily available chiral sources like tartaric acid, is fundamental to the field of asymmetric synthesis. rsc.org

Chiral Resolution Techniques for Tartranilic Acid Derivatives

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For acidic compounds like tartranilic acid derivatives, one of the most effective and widely used methods is the formation of diastereomeric salts. libretexts.orglibretexts.org This technique leverages the fact that while enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, which allows for their separation. libretexts.orglibretexts.org

The resolution of a racemic mixture of a tartranilic acid derivative, such as 4-fluorotartranilic acid, is typically achieved by reacting it with a chiral base, often a naturally occurring and enantiomerically pure alkaloid like brucine (B1667951) or strychnine, or a synthetic chiral amine. libretexts.org This acid-base reaction results in the formation of a mixture of two diastereomeric salts. libretexts.org

The process can be conceptually represented as follows:

(±)-4-Fluorotartranilic acid + (+)-Chiral Amine → (+)-4-Fluorotartranilate-(-)-Chiral Amine Salt + (-)-4-Fluorotartranilate-(-)-Chiral Amine Salt

These two diastereomeric salts will have different solubilities in a given solvent system. Through a process of fractional recrystallization, the less soluble diastereomeric salt will crystallize out of the solution first, while the more soluble diastereomer remains in the mother liquor. This separation is a critical step in isolating one enantiomer. rsc.org The efficiency of the resolution is highly dependent on the choice of the resolving agent and the solvent system, which are often determined through empirical screening. sigmaaldrich.com

After the separation of the diastereomeric salts, the desired enantiomer of the tartranilic acid is recovered by treating the purified diastereomeric salt with a strong acid to break the ionic bond and liberate the free tartranilic acid enantiomer and the resolving agent. The resolving agent can often be recovered and reused, making the process more economical. google.com

While specific research detailing the resolution of 4-fluorotartranilic acid is not extensively published, the resolution of analogous compounds like 2'-bromotartranilic acid has been successfully demonstrated using similar principles. nih.gov In one study, racemic 3,4-methylenedioxypyrovalerone (MDPV) was resolved using (+)- and (-)-2'-bromotartranilic acid, leading to the successful isolation of the individual enantiomers of MDPV. nih.gov This highlights the utility of substituted tartranilic acids as effective resolving agents.

A patent for the synthesis of Apremilast describes the use of (R,R)-4-chlorotartranilic acid for the chiral resolution of a key amine intermediate, showcasing the industrial applicability of these types of resolving agents. epo.org The selection of the appropriate substituted tartranilic acid is crucial for achieving high diastereomeric and enantiomeric excess.

Table 1: Examples of Chiral Resolving Agents for Acids and Bases

| Resolving Agent Type | Examples | Target Compound Type |

| Chiral Bases | Brucine, Strychnine, (+)-Cinchotoxine, (R)-1-Phenylethylamine | Racemic Acids |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases |

Absolute Configuration Determination of this compound

Once an enantiomer has been isolated, determining its absolute configuration—the precise three-dimensional arrangement of its atoms—is essential. The designations '(-)' or '(+)' refer to the direction in which an enantiomer rotates plane-polarized light (levorotatory or dextrorotatory, respectively), but this property does not directly reveal the R/S configuration at the chiral centers. google.com

The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. libretexts.orglsuhsc.edu This powerful analytical technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of each atom in the molecule. nih.govnih.gov

For a chiral molecule, the analysis of the diffraction data can unambiguously establish its absolute stereochemistry. nih.govdicp.ac.cn This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. lsuhsc.edu The structure of the molecule is refined against the experimental diffraction data to generate a model of the molecule. The quality of the final structure is assessed by parameters such as the R-value, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org

While a crystal structure for this compound itself is not publicly available, the absolute configuration of a related diastereomeric salt, S-(-)-MDPV•(+)-BTA (where BTA is 2'-bromotartranilic acid), has been determined by X-ray crystallography. nih.gov This analysis definitively established the absolute stereochemistry of both the chiral amine and the resolving agent in the crystalline salt. Similarly, the absolute configuration of other fluorinated organic molecules has been successfully determined using this method. dicp.ac.cnmdpi.com

Table 2: Key Parameters in a Single-Crystal X-ray Diffraction Study

| Parameter | Description |

| Crystal System | The classification of the crystal based on its lattice parameters. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Resolution | A measure of the level of detail observed in the electron density map. |

| R-factor (R-work) | A measure of the agreement between the crystallographic model and the experimental diffraction data. |

| R-free | A cross-validation metric calculated from a subset of reflections not used in the refinement to prevent overfitting of the data. |

In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, can also be employed to assign the absolute configuration.

Applications and Roles in Asymmetric Synthesis

(-)-4'-Fluorotartranilic Acid as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a target molecule. The auxiliary introduces a chiral element, which directs the formation of new stereocenters in a predictable manner. After the desired transformation, the auxiliary is typically removed and can often be recovered for reuse. wikipedia.org

This compound as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands play a pivotal role in asymmetric catalysis by coordinating to a metal center to create a chiral catalyst. This catalyst then steers a chemical reaction to favor the formation of one enantiomer over the other. The design and synthesis of effective chiral ligands are central to the development of new catalytic asymmetric reactions.

Ligand Design Principles for Asymmetric Catalysis

The design of chiral ligands is guided by several principles aimed at maximizing enantioselectivity. These include the creation of a well-defined chiral environment around the metal's active site, steric hindrance to control the approach of reactants, and electronic effects to modulate the catalyst's reactivity. The structure of the ligand is critical in establishing these features to achieve high levels of stereocontrol. researchgate.netnih.gov There is no specific information in the searched literature concerning the design principles of this compound as a chiral ligand.

Coordination Chemistry with Metal Centers for Catalytic Activity

The coordination of a ligand to a metal center is fundamental to forming an active catalyst. The nature of the metal and the ligand's donor atoms determine the geometry and electronic properties of the resulting complex. Carboxylate-based ligands, for instance, are considered hard bases and tend to form stable coordination complexes with high-valent metal cations. nih.gov The stability and structure of these metal-ligand complexes are crucial for their catalytic performance. nih.gov Specific studies on the coordination chemistry of this compound with various metal centers for catalytic applications have not been identified in the available literature.

Applications in Specific Asymmetric Reactions (e.g., Diels-Alder, Aldol (B89426), Aziridination)

Chiral catalysts are employed in a wide array of asymmetric reactions to produce enantiomerically enriched products. Some of the most significant transformations include:

Diels-Alder Reaction: This powerful carbon-carbon bond-forming reaction can be rendered asymmetric through the use of chiral Lewis acid catalysts.

Aldol Reaction: The aldol reaction creates a new stereocenter and is a fundamental method for constructing β-hydroxy carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Asymmetric versions often utilize chiral auxiliaries or chiral catalysts to control the stereochemical outcome. wikipedia.orgnih.gov

Aziridination: The synthesis of chiral aziridines, which are valuable building blocks, can be achieved through asymmetric aziridination reactions, often catalyzed by chiral metal complexes. The enantioselective ring-opening of meso-aziridines is another powerful strategy to access enantioenriched β-substituted amines. ucla.edu

There is no specific information available in the searched literature regarding the application of this compound as a ligand in these or other specific asymmetric reactions.

Applications in Enantioselective Organic Transformations

Enantioselective organic transformations are chemical reactions that preferentially produce one of two possible enantiomers of a chiral product. These methods are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect.

Asymmetric Construction of Stereogenic Centers

A primary goal of asymmetric synthesis is the creation of stereogenic centers with a high degree of stereocontrol. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled methods. nih.govnih.gov The development of novel methods for the asymmetric construction of carbon-fluorine quaternary stereogenic centers is an area of active research due to the unique properties that fluorine can impart to a molecule. nih.gov

Role in Defining Configuration of Adjacent Carbon Atoms

The stereochemical outcome of a chemical reaction is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry where the therapeutic effect of a drug is often dependent on its specific stereoisomeric form. Tartaric acid and its derivatives have a well-established history of being utilized to control the formation of new stereocenters. researchgate.net They have been successfully employed in the synthesis of biologically active compounds to define the configuration of two adjacent carbon atoms. researchgate.net

The rigid structure of the tartaric acid backbone in this compound provides a defined chiral environment that can influence the approach of reactants. This steric hindrance and the electronic effects of the amide and carboxylic acid functionalities, further modulated by the fluorine atom on the phenyl ring, can lead to a preference for the formation of one diastereomer over another. This diastereoselective control is crucial in establishing the relative stereochemistry of newly formed chiral centers.

For instance, when used as a chiral auxiliary, this compound can be temporarily incorporated into a substrate molecule. The chiral influence of the auxiliary then directs the stereochemical course of a subsequent reaction, such as an alkylation or an aldol reaction, leading to the preferential formation of one diastereomer. After the desired stereochemistry has been set, the auxiliary can be cleaved from the product, having served its purpose of inducing asymmetry. The predictability of this stereochemical induction is a key advantage of using chiral auxiliaries derived from tartaric acid.

Potential as Intermediates in Chiral Drug Synthesis

The synthesis of enantiomerically pure drugs is a major focus of pharmaceutical research and development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. Chiral molecules, such as this compound, are essential building blocks in the development of these single-enantiomer drugs. ucj.org.ua The incorporation of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity to the target protein. nih.gov

Given these advantages, this compound represents a promising intermediate for the synthesis of novel chiral drugs. Its tartaric acid core provides the necessary chirality, while the fluorinated phenyl group can be a key pharmacophore or a precursor to other functional groups. The synthesis of chiral, fluorine-containing drugs often involves asymmetric synthesis techniques to produce pure enantiomers, resulting in drugs with increased potency and selectivity. ucj.org.ua

The versatility of the carboxylic acid and amide functionalities in this compound allows for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular scaffolds. For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the amide nitrogen can participate in various coupling reactions. This chemical tractability makes it a valuable building block for the construction of complex chiral molecules with potential therapeutic applications. The use of fluorinated esters as activated intermediates in organic synthesis is a developing area, suggesting further potential applications for derivatives of this compound. rsc.org

Evaluation of Catalytic Efficiency and Stereoselectivity (Enantioselectivity, Diastereoselectivity)

Beyond its role as a chiral auxiliary or intermediate, this compound and its derivatives have the potential to act as organocatalysts in asymmetric reactions. Tartaric acid itself and its various derivatives have been explored as catalysts and ligands in a range of stereoselective transformations. nih.govnih.gov The presence of both acidic (carboxylic acid) and hydrogen-bond donating (amide and hydroxyl) groups in this compound allows it to potentially activate substrates through multiple non-covalent interactions, a key principle in organocatalysis.

The efficiency of such a catalyst is evaluated by its ability to accelerate a reaction (catalytic turnover) and to control the stereochemical outcome, which is measured in terms of enantioselectivity and diastereoselectivity.

Enantioselectivity refers to the preference of a catalyst to produce one enantiomer of a chiral product over the other. It is typically expressed as enantiomeric excess (e.e.).

Diastereoselectivity describes the preference for the formation of one diastereomer over other possible diastereomers. It is often expressed as a diastereomeric ratio (d.r.).

Table 1: Factors Influencing Stereoselectivity of Tartaric Acid-Derived Catalysts

| Factor | Influence on Stereoselectivity |

| Chiral Backbone | The inherent chirality of the tartaric acid core provides the primary source of stereochemical information. |

| Substituents | The nature and position of substituents, such as the 4'-fluoro group, can modulate the steric and electronic properties of the catalyst, fine-tuning its selectivity. |

| Solvent | The polarity and hydrogen-bonding ability of the solvent can affect the conformation of the catalyst and its interaction with substrates. |

| Temperature | Lower reaction temperatures generally lead to higher stereoselectivity by amplifying small energy differences between diastereomeric transition states. |

| Substrate Structure | The structure of the reacting molecules plays a crucial role in the "chiral recognition" process, where the catalyst preferentially binds to and activates one enantiomer or one face of a prochiral substrate. |

Further research into the catalytic applications of this compound would be necessary to fully elucidate its potential in asymmetric synthesis. Such studies would involve screening its performance in various reaction types and systematically modifying its structure to optimize both catalytic efficiency and stereoselectivity.

Analytical Characterization and Method Development for 4 Fluorotartranilic Acid

Optical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial in the characterization of chiral compounds such as (-)-4'-Fluorotartranilic acid. Optical methods are frequently employed for this purpose, offering insights into the stereochemical purity of a sample.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution. libretexts.org This rotation is a characteristic physical property of an enantiomer. The specific rotation, [α], is a standardized value calculated from the observed rotation, α, using the formula:

[α] = α / (l * c)

where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration of the solution in grams per milliliter (g/mL). libretexts.org The measurement is typically performed at a specific temperature and wavelength (commonly the D-line of sodium at 589 nm). libretexts.org

For this compound, the levorotatory nature, indicated by the "(-)" prefix, signifies that it rotates the plane of polarized light in a counter-clockwise direction. libretexts.org The enantiomeric excess of a mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:

e.e. (%) = ([α]observed / [α]pure enantiomer) * 100

Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents (CSRs), is a powerful method for determining enantiomeric excess. Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum.

The use of CSRs can resolve signals from enantiomers that are otherwise indistinguishable in a standard NMR spectrum. The relative integration of the separated signals for each enantiomer allows for the direct calculation of the enantiomeric excess. Common chiral shift reagents include complexes of europium, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

There are no specific studies in the reviewed literature detailing the use of chiral shift reagents for the NMR analysis of this compound. However, this technique remains a viable and valuable tool for its stereochemical analysis.

Validation of Analytical Procedures for this compound

The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of results in pharmaceutical and chemical analysis. nih.gov This process demonstrates that a method is suitable for its intended purpose. The validation of an analytical procedure for this compound would involve the assessment of several key parameters.

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov

Accuracy is often evaluated by determining the recovery of a known amount of the analyte spiked into a sample matrix. The results are typically expressed as a percentage of the true value.

Precision is assessed at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision determined within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. iaea.org

Hypothetical Accuracy and Precision Data for an HPLC Method

| Concentration Level | Theoretical Value (µg/mL) | Measured Value (µg/mL) | Recovery (%) | RSD (%) (Repeatability) |

| Low | 10 | 9.9 | 99.0 | < 2.0 |

| Medium | 50 | 50.5 | 101.0 | < 1.5 |

| High | 100 | 99.5 | 99.5 | < 1.0 |

Linearity and Range Determination

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the data obtained from the analysis of a series of standards. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the linearity.

The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.br

Hypothetical Linearity and Range Data for an HPLC Method

| Parameter | Result |

| Linear Range | 1 - 200 µg/mL |

| Regression Equation | y = 12345x + 678 |

| Correlation Coefficient (r) | > 0.999 |

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. aoac.org

The LOD and LOQ are often determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Hypothetical Detection and Quantitation Limits for an HPLC Method

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

It is important to note that while these validation parameters are standard in method development, specific validated analytical procedures with detailed data for this compound are not currently available in published research. The provided tables are illustrative examples of what would be expected in a method validation report for this compound.

Challenges in Analytical Characterization of Reactive Chiral Fluorinated Compounds

The analytical characterization of a molecule like this compound presents a unique set of challenges owing to its specific structural features: it is chiral, contains a fluorine atom on an aromatic ring, and possesses reactive carboxylic acid and amide functionalities.

Chirality: The primary challenge in analyzing chiral compounds is the separation of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult. registech.com The development of a stereoselective analytical method is therefore essential. This typically involves the use of a chiral stationary phase (CSP) in HPLC. The selection of the appropriate CSP is often empirical and requires screening a variety of columns to achieve adequate resolution. phenomenex.blog The mechanism of chiral recognition is complex and can be influenced by subtle changes in the mobile phase and temperature, making method development a meticulous process. chromatographytoday.com

Fluorination: The presence of a fluorine atom can influence the molecule's polarity, acidity, and electronic properties, which in turn affects its chromatographic behavior. Fluorinated compounds can exhibit unique interactions with stationary phases, sometimes requiring specialized columns, such as those with fluorinated stationary phases, to achieve optimal separation and peak shape. chromatographyonline.comresearchgate.net

Reactivity and Stability: The carboxylic acid and amide groups in this compound introduce potential reactivity and stability concerns. Aromatic carboxylic acids can be susceptible to degradation, particularly under certain pH and temperature conditions. The stability of the compound in the chosen analytical solvent and under the chromatographic conditions must be thoroughly evaluated to ensure that the analytical results are accurate and not skewed by degradation products. For instance, some aromatic amines and acids have shown instability in certain aqueous solutions and storage conditions. nih.govresearchgate.net The potential for on-column degradation or interaction with the stationary phase also needs to be considered.

Method Development and Validation: Integrating the requirements for chiral separation with the challenges posed by the fluorinated aromatic structure and reactive functional groups makes method development and validation a complex undertaking. The method must be not only selective for the desired enantiomer but also robust enough to handle the potential reactivity and unique chromatographic behavior of the molecule. scribd.com

Computational and Theoretical Investigations of 4 Fluorotartranilic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are crucial for understanding the three-dimensional structure of molecules and their dynamic behavior. For a chiral molecule like (-)-4'-Fluorotartranilic acid, these methods would provide insight into its preferred shapes (conformations) and how the fluorine atom influences its structure.

Influence of Fluorine Substitution on Conformation

The introduction of a fluorine atom to the 4'-position of the aniline (B41778) ring in tartranilic acid would be expected to have several stereoelectronic effects on the molecule's conformation. Fluorine is a highly electronegative atom, and its presence can alter the electron distribution within the aromatic ring and influence the rotational barriers of single bonds. Computational studies would typically investigate:

Torsional Angles: The dihedral angles around the amide bond and the bonds connecting the tartaric acid moiety to the aniline ring would be of primary interest. The fluorine atom could induce a preference for specific rotational isomers due to steric and electronic interactions.

Intramolecular Hydrogen Bonding: The presence of hydroxyl and carboxyl groups in the tartaric acid portion, along with the amide linkage, allows for the formation of intramolecular hydrogen bonds. The electron-withdrawing nature of the fluorine atom could modulate the acidity and basicity of these groups, thereby affecting the strength and geometry of these hydrogen bonds.

Aromatic Ring Pucker: While the phenyl ring itself is planar, its orientation relative to the rest of the molecule is a key conformational feature that would be influenced by the fluorine substituent.

A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating key bonds and calculating the energy of each resulting conformer to identify the most stable, low-energy structures.

Energetic Landscape of Diastereomeric and Enantiomeric Forms

This compound is a single enantiomer of a chiral compound. A comprehensive computational study would also investigate the energetic landscape of its corresponding enantiomer, (+)-4'-Fluorotartranilic acid, and any potential diastereomers.

Enantiomers: By definition, enantiomers have identical energies in an achiral environment. Computational models would confirm this, showing that the potential energy surfaces of the (-) and (+) forms are mirror images of each other.

Diastereomers: If diastereomers of 4'-Fluorotartranilic acid were to be synthesized, their energies would differ. Molecular mechanics or quantum mechanics calculations could predict the relative stabilities of these diastereomers by comparing the energies of their lowest-energy conformers. This information is valuable for understanding and predicting the outcomes of synthetic routes that might produce multiple diastereomers.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. For a chiral molecule like this compound, these calculations can provide deep insights into reactions where it is used as a chiral auxiliary or resolving agent.

Transition State Analysis in Asymmetric Inductions

Asymmetric induction is the process by which a chiral entity in a reaction influences the formation of a new chiral center, leading to a preference for one stereoisomer over another. If this compound were used to control the stereochemical outcome of a reaction, transition state analysis would be key to understanding how it exerts this control.

Locating Transition States: Computational chemists would model the reaction pathway, identifying the high-energy transition state structures that connect reactants to products.

Analyzing Transition State Geometry: The three-dimensional arrangement of atoms in the transition state would be carefully examined to identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding, electrostatic interactions) between the fluorotartranilic acid moiety and the reacting species. These interactions are responsible for differentiating the energies of the competing diastereomeric transition states.

Energy Barriers: The calculated energy difference between the diastereomeric transition states would allow for a quantitative prediction of the expected stereoselectivity of the reaction. A larger energy difference corresponds to a higher degree of stereochemical control.

Rationalization of Stereoselectivity in Catalytic Systems

If this compound were to be used as a chiral ligand in a catalytic system, quantum chemical calculations could be employed to rationalize the observed stereoselectivity. This would involve modeling the entire catalytic cycle, with a particular focus on the stereochemistry-determining step.

Catalyst-Substrate Interactions: The calculations would model the binding of the substrate to the chiral catalyst complex.

Stereochemistry-Determining Step: The transition states for the formation of both possible stereoisomeric products would be located and their energies compared. The analysis would reveal how the chiral ligand creates a differentiated energetic environment that favors the formation of one product over the other.

Docking and Molecular Dynamics Simulations (if applicable to chiral recognition or enzyme interactions)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule with a larger macromolecule, such as a protein or a synthetic receptor.

Chiral Recognition: If this compound were being used in a chiral separation process, for example with a chiral stationary phase in chromatography, docking simulations could predict the preferred binding mode of the enantiomers to the chiral selector. MD simulations could then be used to assess the stability of these binding poses over time and to calculate binding free energies, which can be correlated with the observed separation efficiency.

Enzyme Interactions: If this compound were being investigated as a potential enzyme inhibitor, docking would be used to predict its binding orientation within the enzyme's active site. MD simulations would then provide a more dynamic picture of the interactions, showing how the ligand and protein adapt to each other and revealing the key amino acid residues involved in binding.

Without specific research on this compound, it is not possible to provide data tables or more detailed findings for these computational and theoretical investigations. The methodologies described represent the standard approaches that would be taken to gain a deeper understanding of the structure, energetics, and reactivity of this specific chiral molecule.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate its infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to first optimize the molecular geometry of this compound to its lowest energy conformation. als-journal.com Following this optimization, frequency calculations can be performed to predict the vibrational modes of the molecule, which correspond to the peaks in its IR spectrum. als-journal.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. For instance, characteristic stretching frequencies for O-H, N-H, C=O (from both the carboxylic acid and amide groups), and C-F bonds can be calculated.

Similarly, the NMR spectra (¹H and ¹³C) of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. als-journal.com These calculations yield theoretical chemical shifts for each proton and carbon atom in the molecule. By comparing these predicted shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved, which is crucial for confirming the compound's structure.

The electronic absorption spectrum (UV-Vis) can be estimated using Time-Dependent Density Functional Theory (TD-DFT). als-journal.comscirp.org These calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax), providing insights into the molecule's electronic structure and chromophores. The effect of different solvents on the spectroscopic properties can also be modeled using methods like the Polarizable Continuum Model (PCM). scirp.org

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

|---|---|---|

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | ~3500 cm⁻¹ |

| N-H Stretch (Amide) | ~3300 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1750 cm⁻¹ | |

| C=O Stretch (Amide) | ~1680 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| CH-OH Protons | 4.5 - 5.0 ppm | |

| NH Proton | ~8.5 ppm | |

| COOH Proton | >10 ppm | |

| ¹³C NMR | Carbonyl Carbons | 165 - 175 ppm |

| Aromatic Carbons | 115 - 140 ppm | |

| CH-OH Carbons | 70 - 75 ppm |

Note: The data in this table is hypothetical and serves as an illustration of the types of predictions that can be made using computational methods.

Structure-Activity/Selectivity Relationship Studies through Computational Means

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) and structure-selectivity relationships of bioactive molecules like this compound. nih.govnih.gov These studies aim to understand how the three-dimensional structure of a molecule influences its biological activity and its ability to selectively interact with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) studies represent a common computational approach. nih.gov In a QSAR study, a series of analogues of this compound would be synthesized and their biological activities determined. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each analogue using computational software. Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

Molecular docking is another powerful computational technique that can provide insights into the SAR of this compound. This method involves predicting the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or a receptor. The docking simulations calculate a binding score, which is an estimate of the binding affinity. By docking this compound and its analogues into the active site of a target, researchers can identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications that could enhance its binding affinity and selectivity.

For instance, a hypothetical docking study of this compound with a target protein might reveal that the carboxylic acid group forms a critical hydrogen bond with a specific amino acid residue, while the fluorophenyl group fits into a hydrophobic pocket. This would suggest that modifications to other parts of the molecule might be better tolerated than changes to these key interacting moieties.

Table 2: Hypothetical Molecular Descriptors and Docking Scores for SAR Study of this compound Analogues

| Compound | LogP | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|---|

| This compound | 1.5 | 243.19 | 4 | 5 | -8.5 |

| Analogue 1 (4'-Chloro) | 1.8 | 259.64 | 4 | 5 | -8.2 |

| Analogue 2 (4'-Methyl) | 1.9 | 239.23 | 4 | 5 | -7.9 |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Strategies for Chiral Fluorinated Carboxylic Acids

The synthesis of chiral fluorinated carboxylic acids, including (-)-4'-Fluorotartranilic acid, is an area of active research, driven by the need for more environmentally friendly and efficient chemical processes. Traditional methods often rely on expensive reagents and generate significant waste. Future strategies are focused on overcoming these limitations through innovative approaches.

Key research trends include:

Biocatalysis and Electrosynthesis : The integration of biocatalysis with methods like electrosynthesis offers a green alternative for producing chiral α-fluorinated carboxylic acids. For example, researchers have successfully used a combination of electrochemical reactions and lipase-catalyzed hydrolysis to synthesize these compounds, though improvements in yields and enantioselectivity are still needed for industrial viability.

Organic Electrolysis : This technique allows for the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide. This method is promising for creating novel fluorinated building blocks that are otherwise difficult to synthesize.

Advanced Fluorination Reagents : The development of new, practical, and convenient fluorination methods is ongoing. This includes catalyst-free reactions in aqueous media and the use of isothiourea catalysts for the enantioselective fluorination of carboxylic acids. Such methods can provide optically active α-fluoroesters in high yields and excellent enantioselectivity.

Decarboxylative Fluorination : Silver-catalyzed decarboxylative fluorination presents a versatile route to α-fluorocarboxylic acids from malonic acid derivatives. By carefully selecting the base and solvent, the reaction's outcome can be controlled, demonstrating good functional group compatibility.

These sustainable methodologies promise to make chiral fluorinated carboxylic acids more accessible and cost-effective, paving the way for their broader application.

Exploration of New Catalytic Applications of this compound as a Chiral Scaffold

The inherent chirality and functional group arrangement of this compound make it an excellent candidate for development as a chiral scaffold in asymmetric catalysis. Its parent compound, tartaric acid, is a well-established "chiral pool" compound used extensively in the synthesis of privileged chiral ligands and catalysts, such as TADDOLs. nih.gov The derivatization of tartaric acid into amides has been shown to create versatile chiral building blocks. nih.gov

Future research will likely focus on leveraging the unique structure of this compound:

Ligand Synthesis : The carboxylic acid and amide functionalities can serve as anchor points for coordination with metal centers. The 4-fluorophenyl group can be further functionalized to tune the steric and electronic properties of the resulting metal-ligand complex.

Organocatalysis : The amide and hydroxyl groups could act as hydrogen-bond donors, making the molecule a potential organocatalyst for various asymmetric transformations. Tartaric acid itself has been shown to be an efficient, natural, and biodegradable catalyst for reactions like the one-pot synthesis of functionalized piperidines. researchgate.net

Chiral Resolving Agent : Closely related compounds like (+)-4'-Nitrotartranilic acid are recognized for their application as chiral resolving agents. They form diastereomeric salts with racemic amines, which can be separated by fractional crystallization. this compound holds similar potential for the separation of racemic mixtures, a critical step in pharmaceutical synthesis.

By exploring these avenues, this compound could become a valuable tool for chemists to create enantiomerically pure compounds with high efficiency and selectivity.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from batch to continuous manufacturing (flow chemistry) is revolutionizing the pharmaceutical and fine chemical industries by offering enhanced safety, consistency, and scalability. The synthesis of fluorinated intermediates and active pharmaceutical ingredients (APIs) is particularly well-suited for this technology.

Future integration of this compound synthesis with these methodologies could involve:

Continuous Production : Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and better control over reaction parameters, leading to higher purity and yields. Flow chemistry has been successfully applied to the synthesis of other fluorinated compounds, such as 4-fluoropyrazole derivatives and key intermediates for pharmaceuticals. nih.govijpsjournal.com

Automated Synthesis Platforms : Automated systems can rapidly screen various reaction conditions to optimize the synthesis of this compound and its derivatives. This high-throughput approach accelerates the discovery of new catalytic applications and the development of novel biologically active compounds.

In-situ Generation of Reagents : Flow chemistry allows for the safe, in-situ generation and immediate use of unstable or hazardous reagents, such as acetyl nitrate (B79036) for nitration reactions. rsc.org This approach could be adapted for fluorination or other modification steps in the synthesis of tartranilic acid derivatives.

Adopting these modern synthesis technologies will be crucial for the efficient and scalable production of this compound, facilitating its transition from a laboratory-scale chemical to a commercially available building block.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity of pharmaceutical ingredients is critical for their safety and efficacy. Impurity profiling—the identification and quantification of impurities—is a mandatory step in drug development, governed by stringent regulatory guidelines from bodies like the International Conference on Harmonisation (ICH). rsc.org Impurities can originate from starting materials, synthetic by-products, or degradation. mdpi.com

For a compound like this compound, especially when intended for pharmaceutical use, advanced analytical techniques are essential:

Hyphenated Chromatographic Methods : Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most exploited tools for impurity profiling. rsc.orgijpsjournal.com These methods allow for the separation, identification, and quantification of trace-level impurities.

Universal Detectors : For compounds lacking a strong UV chromophore, detectors like the Corona Charged Aerosol Detector (CAD) offer a universal detection capability, making them suitable for analyzing a wide range of substances, including amino acids and their derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Techniques like LC-Orbitrap-HRMS are invaluable for analyzing trace components, providing high accuracy and resolution to identify unknown impurities and degradation products. monash.edu

Trace Element Analysis : Methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are required to detect and quantify elemental impurities, which may be introduced from catalysts or reagents during synthesis.

The application of these sophisticated analytical methods ensures the quality and safety of this compound, which is paramount for its use in high-value applications.

Table 1: Key Analytical Techniques for Impurity Profiling

| Technique | Application | Purpose |

|---|---|---|

| HPLC/UHPLC | Separation of non-volatile compounds | Quantify known impurities and degradation products. |

| GC | Separation of volatile compounds | Detect residual solvents and volatile impurities. |

| Mass Spectrometry (MS) | Compound identification | Determine the molecular weight and structure of impurities when coupled with LC or GC. |

| NMR Spectroscopy | Structural elucidation | Unambiguously identify the structure of impurities and the main compound. |

| Charged Aerosol Detector (CAD) | Universal detection | Quantify compounds with poor or no UV absorbance. |

| ICP-MS | Elemental analysis | Detect and quantify trace metallic impurities. |

Multidisciplinary Research at the Interface of Chemistry and Biology (e.g., as chiral building blocks for biologically active compounds)

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer is biologically active. researchgate.net

This compound is a prime candidate for multidisciplinary research due to its unique combination of features:

A Fluorinated Aryl Group : The 4-fluorophenyl moiety can participate in specific interactions with biological targets and improve pharmacokinetic properties.

A Chiral Tartaric Acid Core : This provides a rigid, stereochemically defined scaffold for constructing complex molecules.

Amide and Carboxylic Acid Handles : These functional groups allow for straightforward chemical modification and linkage to other molecular fragments.

Future research could explore its use as a building block for:

Novel Pharmaceuticals : Anthranilic acid derivatives, a related class of compounds, have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The unique structure of this compound could lead to new therapeutic agents.

Agrochemicals : The introduction of fluorine is also a common strategy in the design of modern pesticides and herbicides.

Bioactive Natural Product Synthesis : Chiral pool compounds are invaluable for the total synthesis of complex, biologically active natural products. nih.govresearchgate.net

The convergence of fluorine chemistry, stereoselective synthesis, and chemical biology will be essential to unlock the full potential of this compound in creating next-generation bioactive molecules.

Potential for Broader Industrial Applications in Fine Chemical Synthesis

Beyond pharmaceuticals, this compound has potential applications in the broader fine chemical industry. Fluorinated organic compounds are crucial components in the manufacturing of high-performance materials, polymers, and electronics.

Potential industrial applications include:

Advanced Materials : Fluorinated building blocks are used to synthesize polymers with unique properties, such as high thermal stability and chemical resistance.

Liquid Crystals : The rigid structure and polarity of the molecule could make it a useful component in the synthesis of liquid crystal displays.

Functional Dyes : The aromatic ring system provides a scaffold that could be developed into specialized dyes and pigments.

The commercial viability of these applications will depend on the development of cost-effective and scalable synthetic routes, as discussed in section 7.1. As sustainable synthesis methods mature, the accessibility of this compound will increase, opening up new opportunities for its use as a versatile intermediate in fine chemical synthesis.

Table 2: Summary of Future Research and Application Areas

| Area | Focus | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Biocatalysis, electrosynthesis, flow chemistry. | Reduced cost, increased availability, and lower environmental impact. |

| Asymmetric Catalysis | Development of new chiral ligands and organocatalysts. | Enabling the efficient synthesis of enantiomerically pure chemicals. |

| Advanced Analytics | Impurity profiling using LC-MS, GC-MS, HRMS. | Ensuring the quality and safety required for pharmaceutical and high-tech applications. |

| Medicinal Chemistry | Use as a chiral building block for novel drugs. | Creation of new therapeutics with improved efficacy and pharmacokinetic properties. |

| Fine Chemicals | Synthesis of polymers, liquid crystals, and dyes. | Development of new high-performance materials. |

Q & A

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C or deuterated analogs) to correct for matrix effects. Validate the method via spike-and-recovery experiments across physiological pH ranges (4–8) to account for potential degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis focusing on variables such as:

- Assay Conditions : Differences in pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffers).

- Cell Line Variability : Test activity in isogenic cell lines to isolate genetic confounding factors.

- Statistical Robustness : Apply Bayesian inference to assess reproducibility thresholds and outlier significance .

Q. What strategies optimize the chiral resolution of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Implement dynamic kinetic resolution (DKR) using palladium catalysts or lipases. Screen chiral solvents (e.g., (R)- or (S)-limonene) to enhance diastereomeric crystallization. Use microfluidics for high-throughput screening of resolution conditions .

Q. How does fluorination at the 4'-position influence the acid’s interaction with enzymatic targets compared to non-fluorinated analogs?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities. Validate computationally predicted interactions with surface plasmon resonance (SPR) to measure real-time binding kinetics. Correlate fluorine’s electronegativity with changes in hydrogen-bonding networks .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer : Design accelerated stability studies:

- Temperature/Humidity Stress : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via UPLC.

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze by ESR spectroscopy for radical formation.

- Statistical Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.